

PHA-680626: A Multi-Kinase Inhibitor for Cancer Research

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Compound of Interest

Compound Name: PHA-680626

Cat. No.: B1684434

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Introduction

PHA-680626 is a potent, cell-permeable, multi-targeted kinase inhibitor with significant anti-proliferative and pro-apoptotic activities. It has garnered attention in cancer research for its ability to target several key proteins involved in cell cycle regulation and oncogenesis. This document provides an overview of **PHA-680626**, including its mechanism of action, supplier and purchasing information, and detailed protocols for its use in a laboratory setting.

Mechanism of Action

PHA-680626 exerts its biological effects by inhibiting multiple protein kinases. Its primary targets include:

- **Aurora Kinases (Aurora A and Aurora B):** These are key regulators of mitosis. Inhibition of Aurora kinases disrupts spindle formation, leading to mitotic arrest and apoptosis.
- **Bcr-Abl:** This fusion protein is a hallmark of chronic myeloid leukemia (CML). **PHA-680626** can inhibit the tyrosine kinase activity of Bcr-Abl, making it a potential therapeutic agent for imatinib-resistant CML.
- **Polo-like Kinases (PLKs):** Specifically targeting PLK1, PLK2, and PLK3, **PHA-680626** interferes with multiple stages of mitosis, including centrosome maturation, spindle assembly,

and cytokinesis.

- Aurora-A / N-Myc Interaction: **PHA-680626** has been shown to be an effective inhibitor of the interaction between Aurora-A and the N-Myc oncoprotein.^[1] This interaction stabilizes N-Myc, a key driver in neuroblastoma and other cancers. By disrupting this complex, **PHA-680626** promotes the degradation of N-Myc, leading to reduced cell proliferation.

Supplier and Purchasing Information

PHA-680626 is available from several chemical suppliers for research purposes. It is typically supplied as a solid powder and should be stored at -20°C for long-term stability. Purity levels are generally high, often exceeding 98%. When purchasing, it is crucial to obtain a certificate of analysis (CoA) to confirm the identity and purity of the compound.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-125090	>98%	50 mg, 100 mg, 250 mg (Request Quote)
TargetMol	T6543	>98%	5 mg, 10 mg, 50 mg, 100 mg (Request Quote)
MedKoo Biosciences	406444	>98%	Custom synthesis (Min. 1 g)
BOC Sciences	398493-74-8	98%	Inquire for details

Note: Pricing is often not listed and requires a formal quote from the supplier.

Physicochemical and Solubility Data

Property	Value
CAS Number	398493-74-8
Molecular Formula	C ₂₃ H ₂₆ N ₆ O ₂ S
Molecular Weight	450.56 g/mol
Solubility	Soluble in DMSO

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of **PHA-680626** in dimethyl sulfoxide (DMSO).

- Briefly centrifuge the vial of **PHA-680626** to ensure the powder is at the bottom.
- Aseptically, add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex or sonicate briefly until the compound is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **PHA-680626** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium

- **PHA-680626** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **PHA-680626** in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest **PHA-680626** treatment.
- Remove the medium from the wells and add 100 μ L of the prepared **PHA-680626** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for N-Myc Degradation

This protocol outlines the steps to investigate the effect of **PHA-680626** on the protein levels of N-Myc.

Materials:

- Neuroblastoma cell line with high N-Myc expression (e.g., IMR-32)
- Complete cell culture medium
- **PHA-680626** stock solution
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-N-Myc, anti- β -actin or anti-GAPDH as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

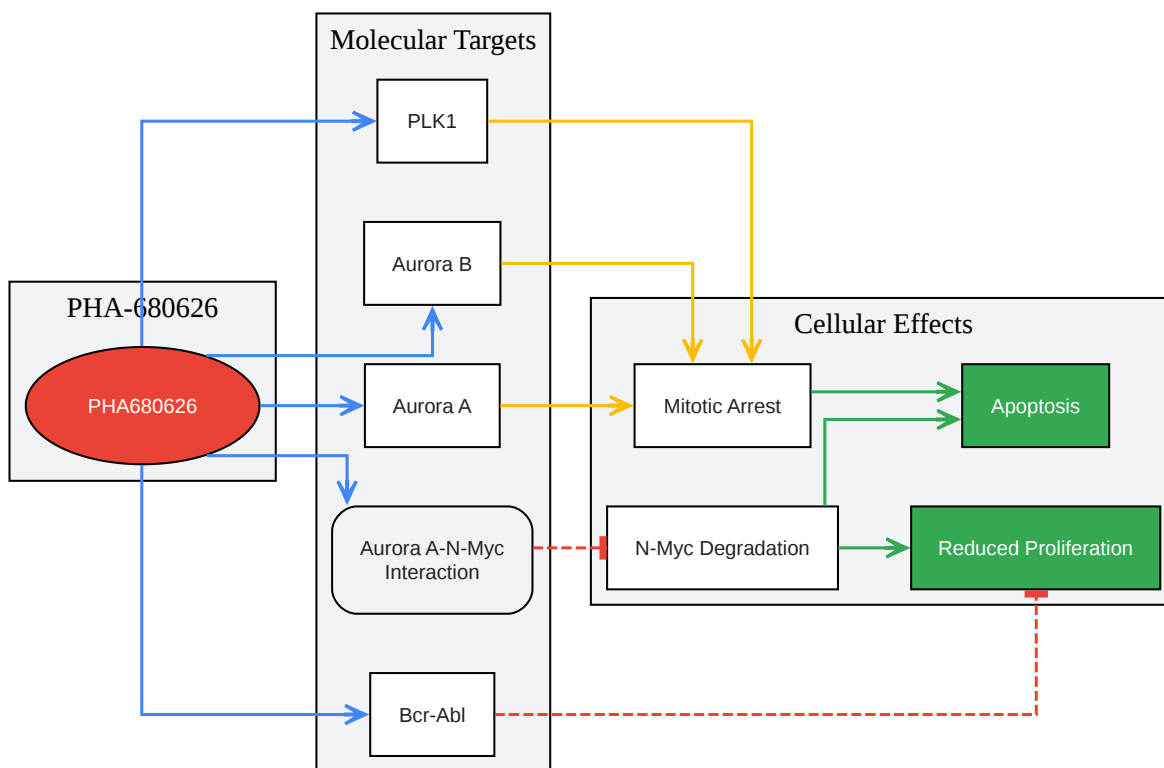
- Plate cells and treat with the desired concentrations of **PHA-680626** or vehicle control for the specified time.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe with a loading control antibody (e.g., β -actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

PHA-680626 Signaling Pathway

The following diagram illustrates the key signaling pathways affected by **PHA-680626**.

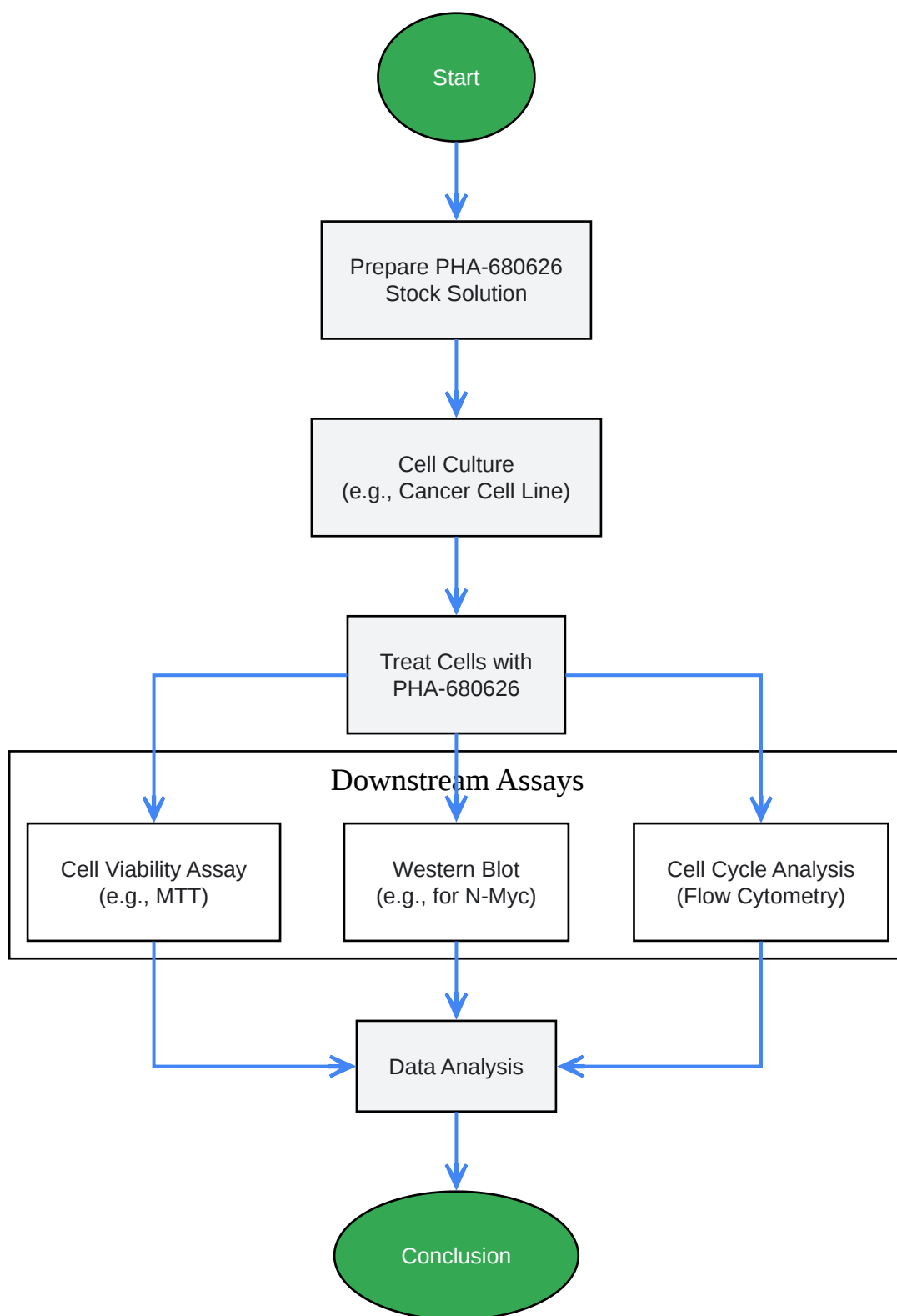


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Caption: **PHA-680626** inhibits key kinases, leading to desired anti-cancer effects.

General Experimental Workflow

The diagram below outlines a typical workflow for studying the effects of **PHA-680626** in a laboratory setting.



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Caption: A typical workflow for investigating **PHA-680626**'s effects on cancer cells.

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References

- 1. medchemexpress.com [medchemexpress.com]
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